Methoxymethoxyphosphane

Description

Properties

Molecular Formula |

C2H7O2P |

|---|---|

Molecular Weight |

94.05 g/mol |

IUPAC Name |

methoxymethoxyphosphane |

InChI |

InChI=1S/C2H7O2P/c1-3-2-4-5/h2,5H2,1H3 |

InChI Key |

HYAVECJKLVKVCR-UHFFFAOYSA-N |

Canonical SMILES |

COCOP |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phosphines with Methoxymethyl Halides

A common strategy involves nucleophilic substitution of a phosphine (PR_3) with methoxymethyl halides (e.g., chloromethyl methyl ether). This reaction proceeds under mild heating and inert atmosphere to yield methoxymethyl-substituted phosphonium salts or phosphane derivatives.

- Example from Triphenylphosphine Derivative Synthesis :

Under nitrogen atmosphere, triphenylphosphine is reacted with methyl chloromethyl ether in anhydrous acetone solvent at 36–38 °C for 3 hours, then temperature is raised to 46–48 °C for an additional 3 hours. The product, (methoxymethyl)triphenylphosphonium chloride, is isolated by filtration, washing with anhydrous ether, and drying. The molar ratio of triphenylphosphine, methyl chloromethyl ether, and acetone is approximately 1:2.0–2.4:5–8. This method is noted for high yield, good purity, and simplicity, suitable for scale-up and industrial application.

This approach suggests that this compound could be prepared by analogous alkylation of phosphane (PH_3 or substituted phosphines) with methoxymethyl halides under controlled temperature and inert atmosphere.

Reaction of Phosphinites or Phosphonites with Methoxymethyl Halides

Phosphinite or phosphonite esters (e.g., methyl diphenylphosphinite) can be alkylated with methoxymethyl or related halides to form methoxymethoxy-substituted phosphine oxides or phosphonates.

- Example from m-Methoxy Benzyl Diphenyl Phosphine Oxide Synthesis :

Methyl diphenylphosphinite reacts with m-methoxy benzyl chloride at 55–60 °C under agitation for 8–12 hours to yield m-methoxy benzyldiphenyl oxygen phosphorus (a phosphine oxide derivative). The reaction is performed in a reaction flask with high purity reagents (phosphinite ≥99.5%, benzyl chloride ≥99.2%). After reaction, the mixture is cooled to room temperature (10–20 °C) to isolate the product with steady quality and high activity.

Though this example uses a benzyl chloride derivative, the principle of nucleophilic substitution on phosphorus by alkyl halides bearing methoxymethyl groups is demonstrated.

Phosphoramidite Coupling and Subsequent Oxidation

In nucleotide and phosphonate prodrug synthesis, phosphoramidite chemistry is widely used to introduce phosphate or phosphonate groups with methoxymethyl or related protecting groups.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

Reaction Conditions :

The alkylation reactions typically require inert atmosphere (nitrogen) to prevent oxidation of phosphines and moisture-sensitive reagents. Temperature control is critical, generally mild heating (35–60 °C) over several hours ensures good conversion without side reactions.Purity and Yield :

High purity starting materials (>99%) are essential to achieve high-quality products. Yields reported are generally high for alkylation routes (often >80%), while more complex phosphoramidite routes yield moderate amounts due to multiple steps and purification challenges.Scalability and Practicality :

The alkylation of triphenylphosphine with methyl chloromethyl ether is noted for simplicity and scalability, making it suitable for industrial production. Phosphoramidite methods, while precise, are more suited for specialized laboratory synthesis of nucleotide analogs.Safety Considerations : Methyl chloromethyl ether is a hazardous reagent (carcinogenic), requiring strict safety protocols. Alternative methoxymethylating agents may be considered for safer synthesis.

Chemical Reactions Analysis

Types of Reactions

Methoxymethoxyphosphane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

Organocatalysis : Methoxymethoxyphosphane has been utilized as a catalyst in various organic reactions due to its nucleophilic properties. It facilitates reactions such as Michael additions and other transformations involving electrophiles. The versatility of this compound allows it to participate in both asymmetric synthesis and functionalization of organic molecules, enhancing yield and selectivity in chemical processes .

Transition Metal Complexes : The compound can also serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalyzing reactions such as hydrogenation and cross-coupling reactions. Studies have shown that phosphine ligands can significantly influence the enantioselectivity of reactions, making this compound a candidate for developing highly selective catalysts .

Biological Applications

Anticancer Research : Recent studies indicate that this compound derivatives exhibit promising antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and ovarian carcinoma (A2780). The mechanism of action appears to involve disruption of cellular signaling pathways that promote tumor growth. These findings suggest potential therapeutic applications in oncology .

Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound derivatives against neuroinflammation and amyloidogenesis associated with neurodegenerative diseases. In vitro studies demonstrated that these compounds could reduce inflammatory markers and improve neuronal viability under stress conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gambini et al., 2022 | Anticancer Activity | This compound complexes significantly reduced cell viability in MDA-MB-231 cells, indicating strong anticancer potential. |

| Wu et al., 2017 | Organocatalysis | Demonstrated high enantioselectivity using this compound as a catalyst in Michael addition reactions, achieving yields up to 99%. |

| Biesmans et al., 2013 | Neuroprotection | Showed that this compound derivatives inhibit LPS-induced neuroinflammation, suggesting therapeutic potential for neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of methoxymethoxyphosphane involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphorus Compounds

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects : this compound’s two methoxy groups increase its polarity compared to methoxy(dimethyl)phosphane, which has a lower LogP (1.29) due to methyl groups . The aryl-substituted phosphine oxide in exhibits significantly higher LogP (2.47), reflecting enhanced lipophilicity from aromatic rings.

- Molecular Weight and Applications : this compound’s smaller size (94.05 g/mol) suits it for roles in surfactants or stabilizers, whereas bulkier aryl-phosphine oxides (231.06 g/mol) are typically used in specialized organic synthesis or pharmaceuticals .

Reactivity Trends:

Biological Activity

Methoxymethoxyphosphane is a phosphorous-containing compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

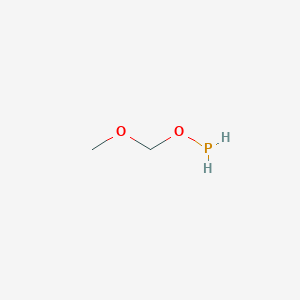

This compound can be structurally represented as follows:

This compound features a phosphane core with methoxy groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against certain pathogenic fungi and bacteria.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.

- Phytotoxicity : this compound has been identified as a phytotoxin produced by Rhizoctonia solani, contributing to its pathogenicity in plants.

1. Antimicrobial Activity

A study focused on the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating potent antimicrobial activity .

2. Cytotoxicity in Cancer Cell Lines

Research evaluating the cytotoxic effects of this compound on human cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

3. Phytotoxic Effects

The compound's role as a phytotoxin was investigated through bioassays on Arabidopsis thaliana. The results indicated that concentrations above 10 µg/mL led to significant leaf chlorosis and stunted growth, demonstrating its potential as a biocontrol agent against fungal pathogens .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that it may induce oxidative stress in target cells, leading to increased reactive oxygen species (ROS) production. This was evidenced by elevated levels of superoxide anions and hydrogen peroxide in treated plant tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methoxymethoxyphosphane, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?

- Methodological Answer : Synthesis typically involves phosphorus-containing precursors (e.g., phosphane derivatives) reacting with methoxy groups under controlled conditions. For example, nucleophilic substitution or condensation reactions may be employed. Key parameters to optimize include solvent polarity (e.g., anhydrous tetrahydrofuran), temperature (e.g., −78°C to room temperature), and catalysts (e.g., Lewis acids). Purification via column chromatography or recrystallization is critical to isolate the product. Researchers should cross-validate yields and purity using techniques like NMR and GC-MS .

Q. How can researchers ensure accurate structural characterization of this compound using spectroscopic methods?

- Methodological Answer : Combine multiple spectroscopic techniques:

- NMR : P NMR identifies phosphorus environments, while H/C NMR resolves methoxy group configurations.

- IR Spectroscopy : Detect P-O-C and P=O vibrational modes (~1100–1250 cm).

- X-ray Crystallography : Resolve bond lengths and angles for definitive structural confirmation.

Consistency across these methods reduces ambiguity in structural assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline.

These protocols align with general organophosphorus compound safety guidelines .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can calculate:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites.

- Reaction Pathways : Simulate intermediates and transition states for proposed mechanisms.

- Thermodynamic Stability : Compare energy profiles of products.

Experimental validation via kinetic studies (e.g., monitoring by P NMR) is essential to confirm computational predictions .

Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate and assess literature, focusing on variables like solvent, oxygen concentration, and temperature .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert vs. aerobic environments).

- Advanced Analytics : Use HPLC-MS to detect decomposition products and quantify degradation rates.

Discrepancies often arise from unaccounted variables (e.g., trace moisture) or analytical sensitivity limits .

Q. How does this compound’s reactivity differ in aprotic vs. protic solvents, and what mechanistic insights does this provide?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via stopped-flow spectroscopy or in-situ NMR.

- Solvent Polarity Effects : Compare activation energies in solvents like DMSO (polar aprotic) vs. methanol (protic).

- Mechanistic Probes : Use isotopic labeling (e.g., O in methoxy groups) to track bond cleavage.

Aprotic solvents often stabilize charged intermediates, altering reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.